N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;octadecanoic acid N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;octadecanoic acid
Brand Name: Vulcanchem
CAS No.: 90459-62-4
VCID: VC18466988
InChI: InChI=1S/C18H36O2.C4H13N3.C2H6O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-3-7-4-2-6;1-5-7(3,4)6-2/h2-17H2,1H3,(H,19,20);7H,1-6H2;1-2H3
SMILES:
Molecular Formula: C18H36O2.C4H13N3.C2H6O4S
C24H55N3O6S
Molecular Weight: 513.8 g/mol

N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;octadecanoic acid

CAS No.: 90459-62-4

Cat. No.: VC18466988

Molecular Formula: C18H36O2.C4H13N3.C2H6O4S
C24H55N3O6S

Molecular Weight: 513.8 g/mol

* For research use only. Not for human or veterinary use.

N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;octadecanoic acid - 90459-62-4

Specification

CAS No. 90459-62-4
Molecular Formula C18H36O2.C4H13N3.C2H6O4S
C24H55N3O6S
Molecular Weight 513.8 g/mol
IUPAC Name N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;octadecanoic acid
Standard InChI InChI=1S/C18H36O2.C4H13N3.C2H6O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-3-7-4-2-6;1-5-7(3,4)6-2/h2-17H2,1H3,(H,19,20);7H,1-6H2;1-2H3
Standard InChI Key UJFSWJLSSGTISR-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)O.COS(=O)(=O)OC.C(CNCCN)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound is a quaternary ammonium salt formed via the reaction of stearic acid (C18H36O2\text{C}_{18}\text{H}_{36}\text{O}_{2}), diethylenetriamine (C4H13N3\text{C}_{4}\text{H}_{13}\text{N}_{3}), and dimethyl sulfate (C2H6O4S\text{C}_{2}\text{H}_{6}\text{O}_{4}\text{S}). The stearic acid moiety provides an 18-carbon alkyl chain, conferring hydrophobicity, while the diethylenetriamine contributes primary and secondary amine groups that facilitate quaternization with dimethyl sulfate. The resulting structure, verified by InChIKey UJFSWJLSSGTISR-UHFFFAOYSA-N , features a cationic nitrogen center bonded to methyl groups from dimethyl sulfate, enhancing solubility in polar solvents.

Table 1: Key Identifiers and Properties

PropertyValue
CAS Registry Number90459-62-4
EC Number291-707-5
Molecular FormulaC24H55N3O6S\text{C}_{24}\text{H}_{55}\text{N}_{3}\text{O}_{6}\text{S}
Molecular Weight513.8 g/mol
SMILES NotationCCCCCCCCCCCCCCCCCC(=O)O.COS(=O)(=O)OC.C(CNCCN)N
Topological Polar Surface162.35 Ų (estimated)

Synthesis and Industrial Production

Reaction Mechanism

The synthesis involves a three-step process:

  • Amidation: Stearic acid reacts with diethylenetriamine to form a polyamide intermediate, releasing water.

  • Quaternization: The tertiary amine group in the polyamide reacts with dimethyl sulfate in an SN2 mechanism, forming a quaternary ammonium center.

  • Purification: The crude product is isolated via solvent extraction or crystallization, with industrial-scale processes employing continuous flow reactors to enhance yield (≥85%) and purity (≥95%).

Optimization Strategies

  • Temperature Control: Maintaining 60–80°C during quaternization prevents thermal degradation of the amine groups.

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity .

  • Catalyst Use: Alkali metal hydroxides (e.g., NaOH) neutralize sulfuric acid byproducts, shifting the equilibrium toward product formation .

Physicochemical Properties

Solubility and Stability

The compound exhibits:

  • Hydrophobicity: LogP ≈ 8.0 , indicating high lipid solubility due to the stearic acid chain.

  • Aqueous Solubility: Limited (≤0.1 mg/mL at 25°C) but enhanced in acidic media via protonation of the amine groups.

  • Thermal Stability: Decomposes above 200°C, with exothermic peaks observed in differential scanning calorimetry (DSC) .

Spectroscopic Profiles

  • IR Spectroscopy: Peaks at 1650 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (sulfate S=O stretch).

  • NMR: 1H^1\text{H} NMR signals at δ 1.25 ppm (stearic acid CH₂), δ 3.20 ppm (N⁺–CH₃), and δ 3.60 ppm (SO₄²⁻–CH₃).

Applications and Functional Utility

Industrial Uses

  • Surfactants: The compound acts as a cationic surfactant in fabric softeners, leveraging its amphiphilic structure to reduce static cling .

  • Corrosion Inhibition: Forms protective films on metal surfaces, reducing corrosion rates by 70–90% in acidic environments .

Table 2: Comparative Antimicrobial Efficacy

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus16
Pseudomonas aeruginosa64
Candida albicans128

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